N-(2-Sulfanylethyl)pyridine-4-carboxamide
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Overview
Description
N-(2-Sulfanylethyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine carboxamides It features a pyridine ring substituted with a carboxamide group at the 4-position and a sulfanylethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Sulfanylethyl)pyridine-4-carboxamide typically involves the amidation of pyridine-4-carboxylic acid with 2-mercaptoethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Sulfanylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-Sulfanylethyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry and is studied for its interactions with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfhydryl groups is beneficial.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Sulfanylethyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide without the sulfanylethyl group.
Nicotinamide: Pyridine-3-carboxamide, an isomer of isonicotinamide.
Uniqueness
N-(2-Sulfanylethyl)pyridine-4-carboxamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with thiol-containing biomolecules, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
63847-36-9 |
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Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2OS/c11-8(10-5-6-12)7-1-3-9-4-2-7/h1-4,12H,5-6H2,(H,10,11) |
InChI Key |
KMIPWNCYEAJEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCS |
Origin of Product |
United States |
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